(S)-1-(3-Bromopyridin-2-YL)ethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

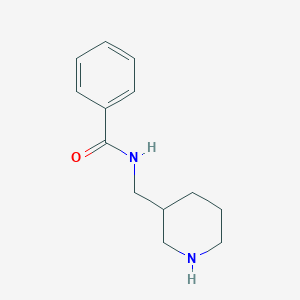

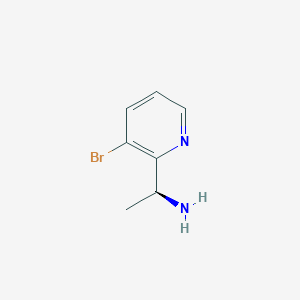

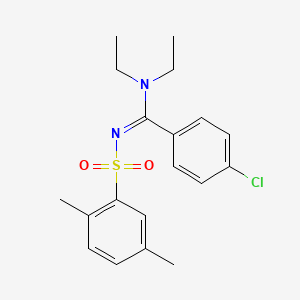

“(S)-1-(3-Bromopyridin-2-YL)ethan-1-amine” is a chemical compound with the CAS Number 1213113-97-3 . It has a linear formula of C7H9BrN2 . The compound is a pale-yellow to yellow-brown liquid .

Molecular Structure Analysis

The molecular structure of “(S)-1-(3-Bromopyridin-2-YL)ethan-1-amine” includes a pyridine ring attached to an ethanamine group . The InChI code for this compound is 1S/C7H9BrN2/c1-5(9)7-6(8)3-2-4-10-7/h2-5H,9H2,1H3/t5-/m0/s1 .Physical And Chemical Properties Analysis

“(S)-1-(3-Bromopyridin-2-YL)ethan-1-amine” has a molecular weight of 201.07 . It is a pale-yellow to yellow-brown liquid .Aplicaciones Científicas De Investigación

Mechanism of Intramolecular Amination

The intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines, including (S)-1-(3-Bromopyridin-2-yl)ethan-1-amine, has been studied. This research revealed that the ring closure reaction in the auto-tandem amination involves either a Pd-catalyzed amination, a base-assisted nucleophilic aromatic substitution, or both, depending on the substrate. The aromaticity of the amidine, supported by theoretical calculations, plays a critical role in this process (Loones et al., 2007).

Synthesis and Antimicrobial Screening

A series of mannich bases involving (S)-1-(3-Bromopyridin-2-yl)ethan-1-amine were synthesized and subjected to antimicrobial screening. These compounds showed potential as bio-active molecules, with some derivatives demonstrating potent antimicrobial properties against various bacteria and fungi (Desai et al., 2012).

Application in Organometallic Chemistry

The compound has been used in the synthesis of lithium and potassium amides of sterically demanding aminopyridines. These findings contribute significantly to organometallic chemistry, particularly in the context of catalysis and synthesis (Scott et al., 2004).

Formation of Pyridylcarbene Intermediates

Research on bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine 1, which decomposes to form pyridylcarbene intermediates by nitrogen expulsion, involves the use of (S)-1-(3-Bromopyridin-2-yl)ethan-1-amine. This process results in various bromopyridine derivatives, highlighting its role in organic synthesis and intermediates formation (Abarca et al., 2006).

Mecanismo De Acción

Propiedades

IUPAC Name |

(1S)-1-(3-bromopyridin-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5(9)7-6(8)3-2-4-10-7/h2-5H,9H2,1H3/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDQMJUOIHNSKT-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=N1)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC=N1)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(isopropylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2402141.png)

![1-[4-(2-Methoxyethyl)-1,2,4-triazol-3-yl]ethanamine;dihydrochloride](/img/structure/B2402146.png)

![(2Z)-N-(4-chlorophenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2402151.png)

![2-[7-(morpholinosulfonyl)-4-oxo-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]acetonitrile](/img/structure/B2402152.png)

![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B2402153.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2402158.png)

![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2402160.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2402161.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2402162.png)